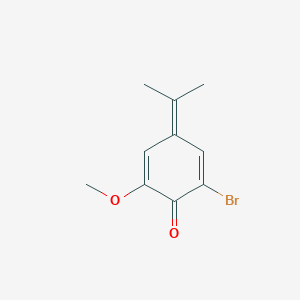
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane is a unique organosilicon compound characterized by its complex structure, which includes silicon, nitrogen, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane typically involves the reaction of tetraphenylcyclotrisiloxane with dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or hexane to facilitate the reaction. The process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, organometallic reagents; reactions often require catalysts and specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as an additive in manufacturing processes to enhance product performance.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes, which can facilitate various chemical transformations. The pathways involved often include coordination with metal centers and activation of substrates through electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-cyclotrisiloxane
- 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3-dioxolane
- 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazine
Uniqueness
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane is unique due to its specific combination of silicon, nitrogen, and phenyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
56270-06-5 |
|---|---|
Molecular Formula |
C26H29N3Si3 |
Molecular Weight |
467.8 g/mol |
IUPAC Name |
2,2-dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane |
InChI |
InChI=1S/C26H29N3Si3/c1-30(2)27-31(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-32(28-30,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-29H,1-2H3 |
InChI Key |
UCEQCJBACULHNV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(N[Si](N[Si](N1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)

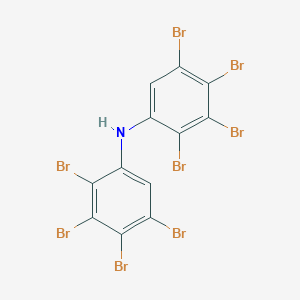
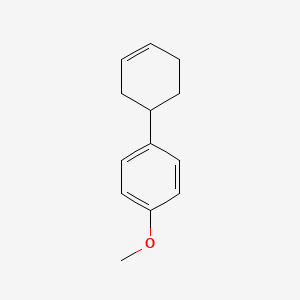
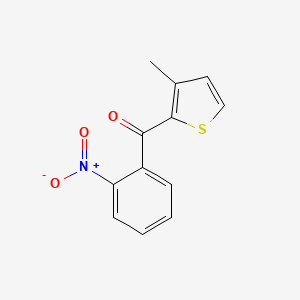
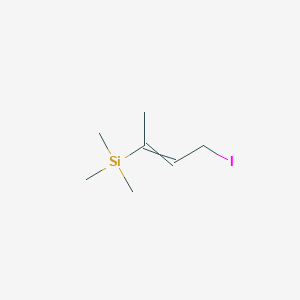

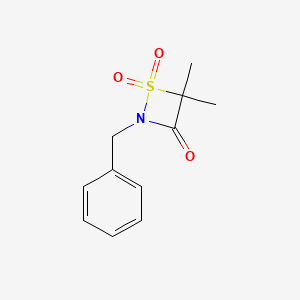

![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
